Avenaciolide
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Overview
Description
Avenaciolide is a naturally occurring compound isolated from the fungus Neosartorya fischeriThis compound has garnered attention due to its potential biological activities, including antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avenaciolide involves several steps, starting from simple organic molecules. The key steps include the formation of the core lactone structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Neosartorya fischeri. The fermentation conditions, such as nutrient composition, pH, temperature, and aeration, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Avenaciolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of this compound .
Scientific Research Applications
Avenaciolide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of mycotoxins.
Biology: It is investigated for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections.
Industry: this compound is used in the development of antifungal coatings and preservatives.
Mechanism of Action
Avenaciolide exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the enzyme MurA, which is involved in peptidoglycan biosynthesis, a critical component of bacterial cell walls. By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Avenaciolidee: Another mycotoxin with similar biological activities.
Penicillic Acid: A mycotoxin with antimicrobial properties.
Patulin: A mycotoxin known for its antibacterial and antifungal activities.
Uniqueness: Avenaciolide is unique due to its specific inhibition of the MurA enzyme, making it a promising candidate for developing new antimicrobial agents. Its structural features and biological activities distinguish it from other similar compounds .
Properties
CAS No. |
20223-76-1 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
GSTQYRQXFPSWSH-JHJVBQTASA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |
SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |
Synonyms |
avenaciolide |
Origin of Product |
United States |
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